N-[5-(furan-2-yl)-2-(4-oxo-6-propyl-1,3-diazinan-2-yl)pyrazol-3-yl]-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[5-(furan-2-yl)-2-(4-oxo-6-propyl-1,3-diazinan-2-yl)pyrazol-3-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-3-5-16-12-20(28)25-22(23-16)27-19(13-17(26-27)18-6-4-11-30-18)24-21(29)15-9-7-14(2)8-10-15/h4,6-11,13,16,22-23H,3,5,12H2,1-2H3,(H,24,29)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQIIBCESZSHTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)NC(N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
- Furan Moieties: The target compound shares a furan-2-yl group with Ranitidine derivatives (e.g., nitroacetamide), which are known to enhance gastrointestinal absorption due to their polarity and hydrogen-bonding capacity .
- Diazinane vs. Benzoxazinone: The 4-oxo-1,3-diazinane in the target compound differs from the benzoxazinone ring in compound 7a-c, which is associated with antimicrobial activity. The propyl group on diazinane may increase lipophilicity compared to methyl or aryl groups in analogs .
Hypothetical Pharmacological Profiles
- Receptor Binding : The 4-methylbenzamide group may mimic aryl interactions seen in SR48692 (a neurotensin receptor ligand), while the diazinane’s propyl group could modulate selectivity over related targets .
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